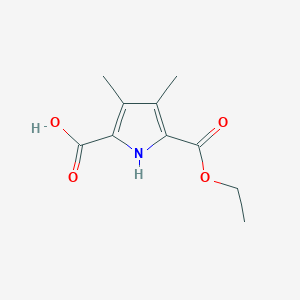![molecular formula C21H23N3O B3057852 Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]- CAS No. 857531-03-4](/img/structure/B3057852.png)
Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-
Vue d'ensemble
Description
Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]- is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
PET Imaging Agents
CB1 Receptors Imaging : Piperidine derivatives have been synthesized for potential use as imaging agents for CB1 receptors using positron emission tomography (PET). These compounds selectively label CB1 receptors in human brain sections, showing promise as PET radioligands for imaging CB1 receptor (Kumar et al., 2004).
Nucleophilic Fluorination : The feasibility of nucleophilic displacement in the 4-bromopyrazole ring with fluorine has been demonstrated. Piperidine derivatives like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide are synthesized as potential radiotracers for studying CB1 cannabinoid receptors in the brain via PET (Katoch-Rouse & Horti, 2003).
Synthesis and Characterization
Novel Ligands for Cerebral Cannabinoid Receptor : Synthesis of novel ligands for cerebral cannabinoid receptors, demonstrating higher binding affinity and lower lipophilicity than existing ligands. These new derivatives show potential as PET radioligands for imaging CB1 receptor (Fan et al., 2006).
Aurora Kinase Inhibitor : Piperidine derivatives are identified as potential inhibitors of Aurora A, which may be useful in treating cancer (ヘンリー,ジェームズ, 2006).
Three-Component Synthesis : Novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile synthesized using a three-component reaction. The structure was confirmed by NMR, MS, and X-ray single crystal diffraction (Feng, 2011).
Stereochemistry of Base-Catalysed Addition : Study on the stereochemistry of base-catalyzed addition of methyl mercaptoacetate to acetylenic ketones and esters, exploring the effects of activating groups and solvents (Basyouni et al., 1980).
Medicinal Chemistry
Anticholinesterase Agents : Synthesis and evaluation of pyrazoline derivatives as new anticholinesterase agents, showing potential applications for the treatment of neurodegenerative disorders (Altıntop, 2020).
Molecular Structure Investigations : Study on the molecular structure of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, utilizing X-ray crystallography, Hirshfeld, and DFT calculations (Shawish et al., 2021).
Antimicrobial Activity : Synthesis of various pyrazoline derivatives, examining their antibacterial and antifungal activities, with some compounds showing high efficacy (Kumar et al., 2012).
Anticancer Activity : Study of novel thiophene containing 1,3-diarylpyrazole derivatives for their anticancer activity, with some compounds exhibiting significant inhibitory effects on cancer cells (Inceler et al., 2013).
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-25-20-8-6-19(7-9-20)21(10-12-22-13-11-21)18-4-2-16(3-5-18)17-14-23-24-15-17/h2-9,14-15,22H,10-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVKMDJDKCKVJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCNCC2)C3=CC=C(C=C3)C4=CNN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465254 | |
| Record name | Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]- | |
CAS RN |
857531-03-4 | |
| Record name | 4-(4-Methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857531-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Difluoromethyl-1H-benzo[d]imidazole](/img/structure/B3057769.png)






![3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3057781.png)





